Sulfoximine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

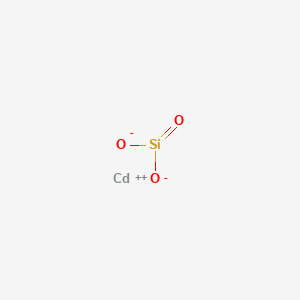

Sulfoximine is a type of organic molecule that has gained significant attention in recent years due to its unique properties and potential applications in various fields, including medicinal chemistry, material science, and agriculture. Sulfoximines are characterized by the presence of a sulfur atom and a nitrogen atom connected by a double bond, which gives them a distinct structure and reactivity.

Wirkmechanismus

The mechanism of action of sulfoximines depends on the specific compound and its target. However, in general, sulfoximines are known to interact with proteins and enzymes through hydrogen bonding and other non-covalent interactions. Sulfoximines can also act as electrophiles, reacting with nucleophiles such as cysteine residues in proteins.

Biochemische Und Physiologische Effekte

Sulfoximines have been shown to have a range of biochemical and physiological effects, depending on the specific compound and its target. For example, sulfoximine-based DPP-4 inhibitors have been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Sulfoximines have also been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of sulfoximines is their versatility in terms of synthesis and modification, which allows for the development of a wide range of compounds with different properties and targets. Sulfoximines also tend to have good pharmacokinetic properties, such as high oral bioavailability and metabolic stability. However, one limitation of sulfoximines is their relatively low potency compared to other types of enzyme inhibitors, which can make them less effective in certain applications.

Zukünftige Richtungen

There are many potential future directions for research on sulfoximines, including the development of more potent and selective enzyme inhibitors, the exploration of sulfoximines as ligands for other types of receptors, and the application of sulfoximines in material science and agriculture. Additionally, further studies are needed to fully understand the mechanisms of action and physiological effects of sulfoximines, as well as their potential side effects and toxicity.

Synthesemethoden

The synthesis of sulfoximines can be achieved through various methods, including the reaction of sulfonyl chlorides with amines, the oxidation of thioamides, and the reaction of sulfenyl chlorides with nitriles. One of the most common methods for synthesizing sulfoximines is the reaction of sulfonyl chlorides with secondary amines in the presence of a base, which leads to the formation of the sulfoximine product.

Wissenschaftliche Forschungsanwendungen

Sulfoximines have been extensively studied for their potential applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. For example, sulfoximine-based compounds have been developed as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a key role in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes. Sulfoximines have also been explored as inhibitors of protein-protein interactions involved in cancer progression and as ligands for G protein-coupled receptors (GPCRs).

Eigenschaften

CAS-Nummer |

14616-60-5 |

|---|---|

Produktname |

Sulfoximine |

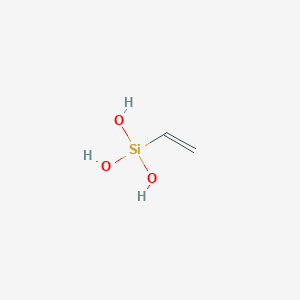

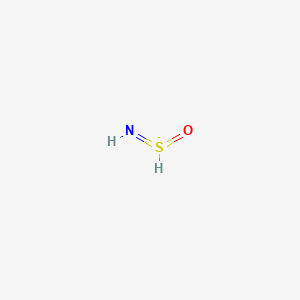

Molekularformel |

H2NOS- |

Molekulargewicht |

64.09 g/mol |

InChI |

InChI=1S/H2NOS/c1-3-2/h1,3H/q-1 |

InChI-Schlüssel |

CDODTSOSQYHFPJ-UHFFFAOYSA-N |

SMILES |

N=[SH-]=O |

Kanonische SMILES |

N=[SH-]=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)